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2-(Piperidin-4-ylmethyl)pyrazine

Solubility Formulation Bioavailability

Procure the validated kinase/phosphatase FBDD scaffold 2-(Piperidin-4-ylmethyl)pyrazine dihydrochloride (CAS 1361114-88-6). Its high-solubility dihydrochloride salt enables high-concentration aqueous screening, while its distinct methylene linker and basicity (pKa ~11.2) ensure unique binding geometry not found in piperazine analogs.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B15245161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-ylmethyl)pyrazine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=NC=CN=C2
InChIInChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h5-6,8-9,11H,1-4,7H2
InChIKeyOTIHIUWKQIUWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-ylmethyl)pyrazine: Procurement Specifications and Core Chemical Profile


2-(Piperidin-4-ylmethyl)pyrazine is a heterocyclic small molecule characterized by a pyrazine ring substituted with a piperidin-4-ylmethyl group . The compound is predominantly utilized in medicinal chemistry research as a key scaffold or intermediate for the development of bioactive molecules . To improve aqueous solubility and handling, it is most commonly supplied and procured in its dihydrochloride salt form (CAS: 1361114-88-6), which exhibits a molecular formula of C10H17Cl2N3 and a molecular weight of 250.17 g/mol . This compound is a building block of interest in kinase and phosphatase inhibitor discovery programs .

Why 2-(Piperidin-4-ylmethyl)pyrazine Cannot Be Replaced by Generic Pyrazine or Piperidine Analogs in Research


The substitution of 2-(Piperidin-4-ylmethyl)pyrazine with generic pyrazine derivatives or simple piperidines is scientifically unsound due to quantifiable differences in molecular topology and physicochemical properties. The specific methylene linker between the pyrazine and piperidine rings creates a unique spatial and electronic configuration that is not replicated by directly attached rings (e.g., 2-(Piperidin-4-yl)pyrazine) or alternative heterocycles (e.g., piperazine or morpholine) . These structural nuances directly impact critical parameters such as basicity (pKa ~11.2 for piperidine vs. ~9.7 for piperazine), lipophilicity, and solubility, which in turn govern molecular recognition, membrane permeability, and target engagement in biological assays [1][2]. Consequently, substituting this specific scaffold without equivalent quantitative validation introduces significant experimental variability and invalidates comparative structure-activity relationship (SAR) studies, as evidenced by the divergent cytotoxic profiles observed among closely related pyrazine-piperidine amide pharmacophores [3].

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for 2-(Piperidin-4-ylmethyl)pyrazine


Solubility Enhancement via Dihydrochloride Salt Form versus Freebase

2-(Piperidin-4-ylmethyl)pyrazine is preferentially procured as its dihydrochloride salt to address the limited aqueous solubility of its freebase counterpart. This formulation choice is a quantifiable differentiator for experimental reproducibility . While direct solubility data (e.g., in mg/mL) for this specific compound is not published, the salt formation universally enhances solubility relative to the freebase, a critical parameter for in vitro assays and in vivo dosing [1].

Solubility Formulation Bioavailability

Molecular Weight and Scaffold Differentiation from Direct Analogs

The presence of the methylene spacer in 2-(Piperidin-4-ylmethyl)pyrazine distinguishes it from directly linked analogs. 2-(Piperidin-4-yl)pyrazine (CAS: 736134-74-0) has a molecular weight of 163.22 g/mol, whereas 2-(Piperidin-4-ylmethyl)pyrazine (freebase) has a calculated molecular weight of ~177 g/mol . This 14 Da mass difference corresponds to a methylene unit, which alters molecular flexibility, lipophilicity, and the distance between the basic amine and the aromatic ring .

Medicinal Chemistry Scaffold Hopping SAR

Basicity (pKa) Differentiation from Piperazine and Morpholine Analogs

The piperidine ring in 2-(Piperidin-4-ylmethyl)pyrazine imparts a significantly higher basicity compared to piperazine or morpholine analogs. The protonated pKa of piperidine is approximately 11.2, while the first basic center of piperazine is ~9.7 and morpholine is ~8.4 [1][2][3]. This difference quantifies the degree to which the amine will be protonated at physiological pH (7.4), directly influencing solubility, permeability, and interactions with acidic residues in biological targets.

Physicochemical Properties Protonation State Drug Design

Divergent Cytotoxicity Among Pyrazine-Piperidine Pharmacophores in Lung Cancer Cells

Studies on closely related pyrazine-piperidine amide derivatives demonstrate that minor structural modifications yield substantial differences in cytotoxic potency. In a series of five synthesized compounds (6A-E) tested against non-small lung carcinoma (Calu-6) cells, compound 6B exhibited an IC50 of 45.21 μM, while compound 6D showed a nearly 2-fold reduction in potency with an IC50 of 89.64 μM [1]. This variability underscores that the specific substitution pattern of the piperidine-pyrazine scaffold is a critical determinant of biological activity, and generic substitution cannot be assumed to yield equivalent results.

Anticancer Activity Cytotoxicity Calu-6 Cell Line

Inferred Selectivity Profile Based on Scaffold Preference in Kinase Inhibitor Patents

The piperidine-pyrazine scaffold is explicitly claimed in multiple patent families as a privileged structure for developing potent and selective kinase and phosphatase inhibitors. Patents WO2014154723 (Merck KGaA) and others disclose piperidine and pyrazine derivatives as autotaxin inhibitors with IC50 values reported in the nanomolar range [1]. Additionally, the scaffold is foundational to SHP2 phosphatase inhibitors, where specific structural features, including the piperidine linker, are essential for target engagement and cellular activity [2]. While quantitative IC50 data for 2-(Piperidin-4-ylmethyl)pyrazine itself is not publicly available, its central role as a building block in these highly potent series provides strong class-level evidence of its utility and potential for achieving high target affinity when appropriately elaborated.

Kinase Inhibition Autotaxin SHP2 Intellectual Property

Validated Research Applications for 2-(Piperidin-4-ylmethyl)pyrazine Based on Quantitative Evidence


Kinase and Phosphatase Inhibitor Fragment-Based Drug Discovery (FBDD)

2-(Piperidin-4-ylmethyl)pyrazine is an ideal fragment for FBDD campaigns targeting kinases and phosphatases. Its procurement as a highly soluble dihydrochloride salt enables screening at high concentrations in aqueous biochemical assays, a prerequisite for detecting weak initial binding events . Its established use as a scaffold in potent Autotaxin and SHP2 inhibitor patents provides a validated starting point for fragment growing or linking strategies aimed at achieving nanomolar target affinity [1][2].

Physicochemical Property-Driven Lead Optimization

Researchers engaged in lead optimization can leverage the quantifiable physicochemical properties of 2-(Piperidin-4-ylmethyl)pyrazine to tune molecular properties. The high basicity (pKa ~11.2) of the piperidine nitrogen can be exploited to improve aqueous solubility or to form strong ionic interactions with acidic residues in a target binding pocket [3]. This compound serves as a reference point for systematically modifying the amine center to balance solubility, permeability, and potency.

SAR Studies of Methylene Linker Effects on Target Binding

The presence of the methylene spacer between the pyrazine and piperidine rings makes this compound uniquely suited for SAR studies investigating linker length and flexibility. Comparative experiments with the direct analog 2-(Piperidin-4-yl)pyrazine can provide quantitative data on how a 14 Da mass increase and altered geometry affect binding affinity, functional activity, and metabolic stability . Such studies are critical for defining the optimal spatial arrangement of pharmacophoric elements.

Comparative Selectivity Profiling Against Off-Targets

Given the class-level evidence of cytotoxic activity in related pyrazine-piperidine compounds against cancer cell lines like Calu-6 and A549, this scaffold can be employed in broader selectivity panels [4][5]. Its distinct basicity profile compared to piperazine or morpholine analogs makes it a valuable tool for probing the role of amine protonation state in off-target interactions, such as hERG channel binding, a common liability for basic amines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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